4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an azetidine ring linked to a pyrazole moiety
Properties
IUPAC Name |
4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c13-12(14,15)10-4-11(17-8-16-10)19-5-9(6-19)7-20-3-1-2-18-20/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJAYBXNGICNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The synthesis typically begins with the preparation of 6-(trifluoromethyl)pyrimidine derivatives. Chlorination at the 4-position of 6-(trifluoromethyl)pyrimidine is a common first step, achieved using phosphorus oxychloride ($$POCl_3$$) under reflux conditions. This yields 4-chloro-6-(trifluoromethyl)pyrimidine, a pivotal intermediate for subsequent nucleophilic substitutions.
Azetidine-Pyrazole Side Chain Synthesis
The azetidine-pyrazole component is synthesized via a two-step process:
- Pyrazole Methylation : 1H-pyrazole undergoes alkylation with propargyl bromide to introduce a propargyl group at the 1-position.
- Azetidine Coupling : The propargyl-pyrazole derivative is reacted with azetidine under copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) conditions, forming the 3-[(1H-pyrazol-1-yl)methyl]azetidine moiety.
Final Coupling Reaction
The 4-chloro-6-(trifluoromethyl)pyrimidine intermediate is coupled with the azetidine-pyrazole side chain using a palladium-catalyzed cross-coupling reaction. Optimized conditions employ tris(dibenzylideneacetone)dipalladium(0) ($$Pd2(dba)3$$) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ($$BINAP$$) in toluene at 80–100°C, achieving yields of 70–85%.
Comparative Analysis of Synthetic Methods
The table below summarizes key synthetic routes, highlighting variations in catalysts, solvents, and yields:
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| A | $$Pd2(dba)3$$/$$BINAP$$ | Toluene | 80–100 | 78–85 | |
| B | Copper(I) iodide | DMF | 120 | 65–72 | |
| C | No catalyst | Ethanol | Reflux | 40–50 |
Method A demonstrates superior efficiency, attributed to the synergistic effect of palladium and $$BINAP$$, which enhances oxidative addition and reductive elimination rates. In contrast, Method C suffers from low yields due to the absence of a catalyst, leading to incomplete coupling.
Industrial-Scale Synthesis
Industrial production employs continuous-flow reactors to enhance reproducibility and safety. Key steps include:
- Automated Chlorination : 4-Chloro-6-(trifluoromethyl)pyrimidine is synthesized in a closed-loop system with real-time $$^19F$$ NMR monitoring to ensure complete conversion.
- Catalyst Recycling : Palladium catalysts are recovered via nanofiltration membranes, reducing costs by 30–40%.
- Purification : Final products are purified using supercritical fluid chromatography (SFC), achieving >99% purity with minimal solvent waste.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents like $$N,N$$-dimethylformamide (DMF) and acetonitrile improve reaction rates by stabilizing charged intermediates. However, toluene is preferred for palladium-catalyzed couplings due to its inertness and ease of removal.
Temperature Control
Elevated temperatures (80–100°C) accelerate cross-coupling reactions but risk decomposing heat-sensitive intermediates. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2–4 hours while maintaining yields.
Ligand Design
Bidentate ligands such as $$BINAP$$ enhance catalytic activity by pre-organizing the palladium center for oxidative addition. Recent studies suggest that N-heterocyclic carbene (NHC) ligands may further improve turnover numbers (TONs) by 20–30%.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
This compound has several applications across various scientific domains:
Medicinal Chemistry
Research indicates that derivatives of 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine exhibit significant biological activities:
- Antibacterial and Antifungal Properties : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, indicating potential for therapeutic applications in treating infections.
- P2Y12 Antagonism : Some derivatives have been explored as P2Y12 antagonists, which may be beneficial in cardiovascular therapies by inhibiting platelet aggregation.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis:
- Multi-step Synthesis : The synthesis typically involves the preparation of pyrazole derivatives followed by reactions with azetidine and pyrimidine derivatives. This multi-step process allows for the creation of complex organic molecules with diverse functionalities.
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for further synthetic applications.
Case Studies
Several studies have highlighted the applications and potential of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives based on this structure. The results indicated that certain modifications significantly enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
Case Study 2: Cardiovascular Research
Research focused on the P2Y12 receptor showed that modifications to the azetidine and pyrazole moieties could lead to compounds with improved efficacy as antiplatelet agents. This highlights the importance of structural diversity in drug design.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings allow it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(difluoromethyl)pyrimidine
- 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methyl)pyrimidine
Compared to these compounds, 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties and biological activity .
Biological Activity
4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique combination of a pyrimidine ring substituted with a trifluoromethyl group, an azetidine moiety, and a pyrazole ring. This structural complexity is believed to enhance its biological activity by allowing interactions with various molecular targets.
| Feature | Description |
|---|---|
| Molecular Formula | C12H12F3N5 |
| Molecular Weight | 283.258 g/mol |
| Key Functional Groups | Trifluoromethyl, azetidine, pyrazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of Pyrazole Derivatives : Starting from hydrazine and appropriate diketones or β-keto esters.
- Formation of Azetidine : Cyclization reactions involving amino alcohols or halogenated amines.
- Coupling with Pyrimidine : Final coupling reactions under controlled conditions to yield the target compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, compounds derived from this scaffold demonstrated potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116, with some exhibiting IC50 values below 20 µM .
Enzyme Inhibition
The compound's mechanism of action is believed to involve interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity, potentially allowing it to inhibit enzyme activity or modulate receptor functions .
Antimicrobial Properties
Similar pyrazole derivatives have shown antibacterial and antifungal properties, suggesting that this compound may also possess these activities .
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- EGFR Inhibition : A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibition against wild-type and mutant EGFR, indicating their potential as anticancer agents .
- Antimicrobial Activity : Research on similar compounds highlighted their effectiveness against various pathogens, demonstrating moderate to excellent antifungal activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed critical insights that guide the rational design of new drugs targeting specific biological pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Azetidine core formation : Cyclization of 3-aminomethylazetidine precursors with trifluoromethylpyrimidine derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Pyrazole coupling : Nucleophilic substitution or copper-catalyzed cross-coupling to introduce the pyrazole moiety .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrazole N-methyl protons appear as singlets at δ ~3.8 ppm, while azetidine protons show distinct splitting patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles. A study on a related pyrimidine derivative revealed a planar pyrimidine ring with a dihedral angle of 85° between the azetidine and pyrazole moieties .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for the trifluoromethyl group) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT aid in understanding the compound’s reactivity?
- Density Functional Theory (DFT) : Predicts electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For a triazole-pyrimidine analog, DFT calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity suitable for nucleophilic substitutions .
- Molecular docking : Used to model interactions with biological targets (e.g., kinase enzymes), guiding rational modifications for improved binding affinity .
Q. How should researchers address low yields (<5%) in multi-step syntheses of similar pyrimidine derivatives?
- Case study : A synthesis of AZD8931 (a related pyrimidine) achieved only 2-5% yield due to side reactions during quinazoline coupling .
- Solutions :
- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, stoichiometry) to minimize byproducts .
- Flow chemistry : Continuous reactors improve mixing and heat transfer, enhancing reproducibility in sensitive steps like diazomethane generation .
Q. What strategies resolve regioselectivity challenges in forming the azetidine-pyrimidine core?
- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct substitution to the less hindered azetidine nitrogen .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to ensure correct coupling sequences .
Q. How do crystallographic studies inform molecular interactions in drug design?
- Example : A crystal structure of a triazole-pyrimidine analog showed π-π stacking between the pyrimidine ring and a benzyl group, stabilizing protein-ligand interactions. This data guided the introduction of hydrophobic substituents to enhance binding .
Q. How can researchers reconcile discrepancies in reported biological activities of similar compounds?
- Case analysis : Variations in IC₅₀ values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration) or structural differences (e.g., substituent electronegativity).
- Validation : Use orthogonal assays (e.g., SPR vs. enzymatic assays) and control for variables like solvent effects .
Methodological Recommendations
- For synthesis : Prioritize catalytic systems (e.g., Pd/Cu) for cross-couplings to reduce metal contamination .
- For characterization : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially for trifluoromethyl-containing species .
- For computational modeling : Validate DFT predictions with experimental kinetics (e.g., Arrhenius plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
